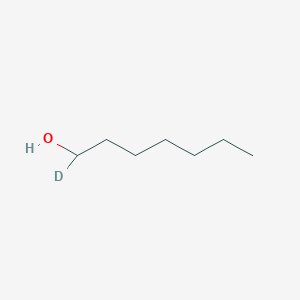

n-Heptyl-1-d1 Alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

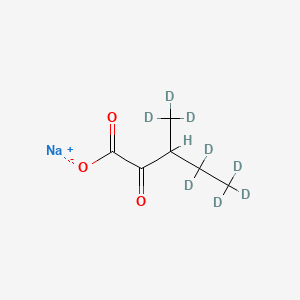

Alcohol n-Heptil-1-d1: es un derivado deuterado del 1-Heptanol. Es un compuesto marcado isotópicamente estable donde un átomo de hidrógeno es reemplazado por deuterio. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos de los medicamentos debido a sus propiedades únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del alcohol n-Heptil-1-d1 implica la deuteración del 1-Heptanol. Este proceso típicamente incluye el intercambio de átomos de hidrógeno con deuterio usando óxido de deuterio (D2O) en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones controladas para garantizar la incorporación selectiva de deuterio .

Métodos de producción industrial: La producción industrial de alcohol n-Heptil-1-d1 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de óxido de deuterio de alta pureza y sistemas catalíticos avanzados para lograr altos rendimientos y pureza. El producto se purifica luego mediante destilación y otras técnicas de separación para cumplir con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones: El alcohol n-Heptil-1-d1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácido heptanoico o heptanal.

Reducción: Puede reducirse para formar heptano.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.

Principales productos formados:

Oxidación: Ácido heptanoico, heptanal.

Reducción: Heptano.

Sustitución: Varios derivados alquilados.

Aplicaciones Científicas De Investigación

El alcohol n-Heptil-1-d1 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:

Química: Utilizado como trazador en el estudio de mecanismos y cinética de reacción.

Biología: Empleado en estudios metabólicos para comprender las vías y las tasas de reacciones bioquímicas.

Medicina: Utilizado en estudios farmacocinéticos para investigar la absorción, distribución, metabolismo y excreción de medicamentos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del alcohol n-Heptil-1-d1 implica su incorporación a sistemas biológicos donde actúa como un trazador. El átomo de deuterio permite el seguimiento del compuesto a través de diversas vías metabólicas utilizando técnicas como la espectrometría de masas. Esto ayuda a comprender los objetivos moleculares y las vías implicadas en el metabolismo de los medicamentos y otros compuestos .

Comparación Con Compuestos Similares

Compuestos similares:

1-Heptanol: La forma no deuterada del alcohol n-Heptil-1-d1.

1-Octanol: Un alcohol con una cadena de ocho carbonos.

1-Hexanol: Un alcohol con una cadena de seis carbonos.

Comparación:

Alcohol n-Heptil-1-d1 vs. 1-Heptanol: La presencia de deuterio en el alcohol n-Heptil-1-d1 lo hace más adecuado para estudios de seguimiento en comparación con el 1-Heptanol.

Alcohol n-Heptil-1-d1 vs. 1-Octanol y 1-Hexanol: Si bien todos estos compuestos son alcoholes, el alcohol n-Heptil-1-d1 es único debido a su marcaje con deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación.

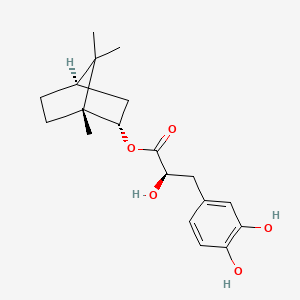

Propiedades

Fórmula molecular |

C7H16O |

|---|---|

Peso molecular |

117.21 g/mol |

Nombre IUPAC |

1-deuterioheptan-1-ol |

InChI |

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D |

Clave InChI |

BBMCTIGTTCKYKF-WHRKIXHSSA-N |

SMILES isomérico |

[2H]C(CCCCCC)O |

SMILES canónico |

CCCCCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)